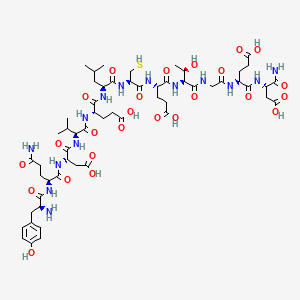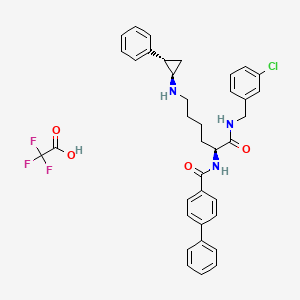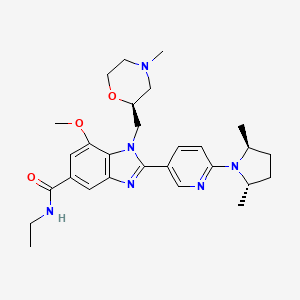
c-Myc inhibitor 10
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
c-Myc inhibitor 10 is a compound designed to inhibit the activity of the c-Myc protein, a transcription factor that plays a crucial role in cell growth, differentiation, metabolism, and apoptosis. The c-Myc protein is often overexpressed in various cancers, making it a significant target for cancer therapy. Inhibiting c-Myc can lead to tumor regression and has shown promise in preclinical studies .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of c-Myc inhibitor 10 involves multiple synthetic steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the inhibitory activity against c-Myc. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure selective reactions .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process often requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient production. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance the scalability and reproducibility of the production process .
化学反応の分析
Types of Reactions: c-Myc inhibitor 10 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
科学的研究の応用
c-Myc inhibitor 10 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of c-Myc in various chemical reactions and pathways.
Biology: Employed in cell culture studies to investigate the effects of c-Myc inhibition on cell proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating cancers that exhibit overexpression of c-Myc.
作用機序
c-Myc inhibitor 10 exerts its effects by directly binding to the c-Myc protein, preventing its dimerization with Max, a partner protein essential for c-Myc’s transcriptional activity. This inhibition disrupts the c-Myc/Max complex, leading to a decrease in the transcription of c-Myc target genes involved in cell growth and proliferation. The compound also promotes the degradation of c-Myc protein, further reducing its cellular levels and activity .
類似化合物との比較
Omomyc: A dominant-negative variant of c-Myc that inhibits c-Myc/Max dimerization.
JQ1: A bromodomain inhibitor that indirectly reduces c-Myc expression by targeting BRD4, a protein involved in c-Myc transcription.
10058-F4: A small molecule that disrupts c-Myc/Max interaction.
Uniqueness of c-Myc Inhibitor 10: this compound is unique in its ability to directly bind to the c-Myc protein and inhibit its activity without affecting the expression levels of c-Myc. This direct inhibition mechanism provides a more targeted approach compared to indirect inhibitors like JQ1, which affect multiple pathways. Additionally, this compound has shown promising results in preclinical studies, demonstrating its potential as a therapeutic agent for c-Myc-driven cancers .
特性
分子式 |
C28H38N6O3 |
|---|---|
分子量 |
506.6 g/mol |
IUPAC名 |
2-[6-[(2S,5S)-2,5-dimethylpyrrolidin-1-yl]pyridin-3-yl]-N-ethyl-7-methoxy-1-[[(2S)-4-methylmorpholin-2-yl]methyl]benzimidazole-5-carboxamide |
InChI |
InChI=1S/C28H38N6O3/c1-6-29-28(35)21-13-23-26(24(14-21)36-5)33(17-22-16-32(4)11-12-37-22)27(31-23)20-9-10-25(30-15-20)34-18(2)7-8-19(34)3/h9-10,13-15,18-19,22H,6-8,11-12,16-17H2,1-5H3,(H,29,35)/t18-,19-,22-/m0/s1 |
InChIキー |
JDGMXWQWODGPGM-IPJJNNNSSA-N |
異性体SMILES |
CCNC(=O)C1=CC2=C(C(=C1)OC)N(C(=N2)C3=CN=C(C=C3)N4[C@H](CC[C@@H]4C)C)C[C@@H]5CN(CCO5)C |
正規SMILES |
CCNC(=O)C1=CC2=C(C(=C1)OC)N(C(=N2)C3=CN=C(C=C3)N4C(CCC4C)C)CC5CN(CCO5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


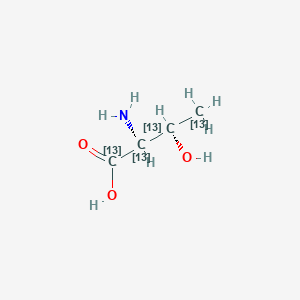
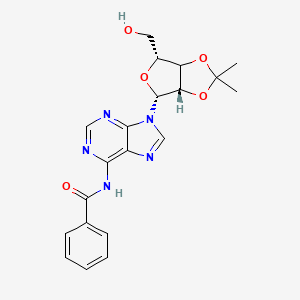



![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B15138852.png)
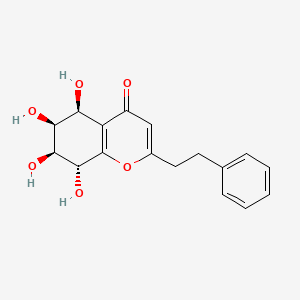


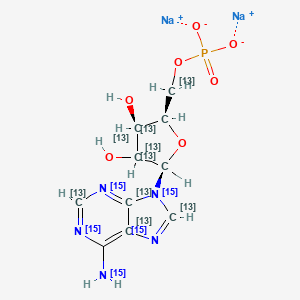
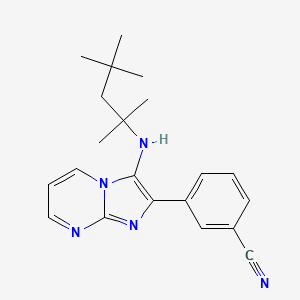
![N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3,3-difluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B15138895.png)
